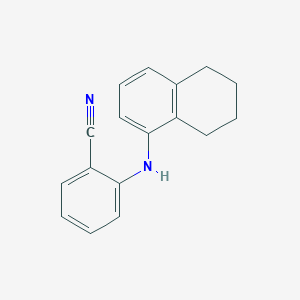

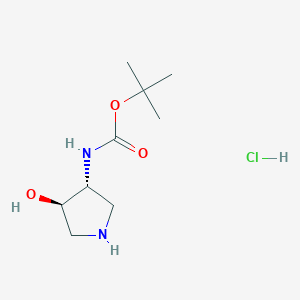

![molecular formula C7H13NO B3111137 (4aR,7aS)-Octahydrocyclopenta[b]morpholine CAS No. 1820580-88-8](/img/structure/B3111137.png)

(4aR,7aS)-Octahydrocyclopenta[b]morpholine

Vue d'ensemble

Description

(4aR,7aS)-Octahydrocyclopenta[b]morpholine, also known as tetrahydromorpholine, is a cyclic amine that has been widely used in scientific research due to its unique chemical and physical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different research fields.

Applications De Recherche Scientifique

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine is a versatile heterocycle with a broad spectrum of pharmacological profiles. It forms the backbone of various organic compounds developed for diverse pharmacological activities. Research has highlighted its role in the design and synthesis of novel compounds with potent pharmacophoric activities. Morpholine and its analogues, such as (4aR,7aS)-Octahydrocyclopenta[b]morpholine, are integral in the development of drugs with anti-cancer, anti-microbial, anti-fungal, and anti-viral properties, as well as treatments for neurodegenerative disorders (Asif & Imran, 2019).

Application in Gene Function Inhibition

Morpholino oligos have been employed to inhibit gene function across a variety of model organisms. This approach provides a simple and rapid method to study gene function, demonstrating the utility of morpholine derivatives in genetic research and potentially in the development of gene therapy techniques (Heasman, 2002).

Antitumor Activity through Ring-B Modified Anthracyclines

Morpholine groups introduced into the structure of anthracycline analogues have shown increased activity against multi-drug resistant (MDR) tumors. This highlights the significance of morpholine derivatives in creating more effective antitumor drugs with reduced cardiotoxicity and enhanced potency (Suarato, Angelucci, & Geroni, 1999).

Antioxidant Activity Studies

Morpholine derivatives have also been investigated for their antioxidant activities. Research into the synthetic approaches and pharmacological attributes of these compounds, including those with a naturally rare morpholine moiety, indicates their potential in treating conditions associated with oxidative stress (Faisal et al., 2018).

Biomedical Applications

In the biomedical field, morpholine derivatives have been explored for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make them suitable for applications in dentistry, regenerative medicine, and drug delivery, indicating a promising class of materials for biomedical research (Monge et al., 2011).

Mécanisme D'action

Target of Action

Morpholine derivatives have been reported to target lysosomal ph and monoamine oxidase (MAO) . They can regulate lysosomal pH, which is crucial for many cellular processes . Additionally, they can inhibit MAO, an enzyme that plays a significant role in the metabolism of monoamine neurotransmitters .

Mode of Action

Morpholine derivatives have been shown to efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . They can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme .

Biochemical Pathways

Morpholine derivatives have been associated with the regulation of lysosomal ph and inhibition of MAO . The regulation of lysosomal pH can affect various cellular processes, while the inhibition of MAO can impact the metabolism of monoamine neurotransmitters .

Pharmacokinetics

Morpholine derivatives have been reported to exhibit favorable adme features, including blood-brain barrier permeability .

Result of Action

Morpholine derivatives have been shown to disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . They also inhibit MAO, which can impact the metabolism of monoamine neurotransmitters .

Analyse Biochimique

Biochemical Properties

(4aR,7aS)-Octahydrocyclopenta[b]morpholine interacts with several biomolecules in biochemical reactions . For instance, it has been found to interact with plasmepsin X, a validated target in the human malaria parasite Plasmodium falciparum . The interactions involve hydrogen bonding and pi–pi interactions .

Cellular Effects

The effects of this compound on cells are primarily observed in its antiplasmodial activity against Plasmodium falciparum . It influences cell function by inhibiting the action of plasmepsin X, thereby affecting the parasite’s survival .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules . It inhibits the action of plasmepsin X, a key enzyme in the life cycle of Plasmodium falciparum, through interactions involving hydrogen bonding and pi–pi interactions .

Temporal Effects in Laboratory Settings

It has been found to demonstrate moderate antiplasmodial activity without any toxic effects, suggesting potential stability and long-term effects on cellular function .

Propriétés

IUPAC Name |

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPPCBSLJVBQR-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)OCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)OCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid](/img/structure/B3111089.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)

![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)

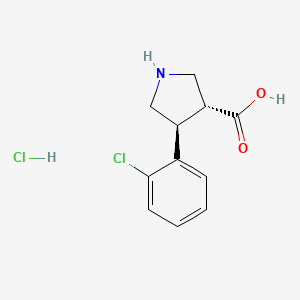

![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)

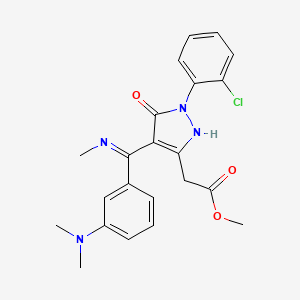

![Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3111156.png)